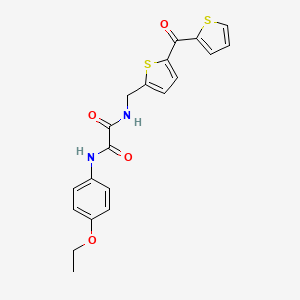

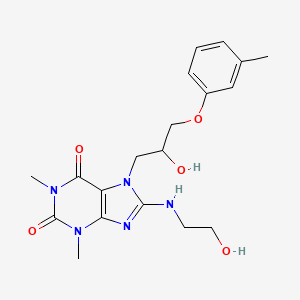

![molecular formula C19H21ClFN3O3S2 B2673114 N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216973-30-6](/img/structure/B2673114.png)

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Aplicaciones Científicas De Investigación

Drug Delivery Systems

The compound’s amphiphilic nature allows it to self-assemble into nanosized micelles in aqueous media. Researchers have modified an amphiphilic block copolymer with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, creating cationic amphiphilic copolymers. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin . The resulting drug-loaded nanoparticles hold promise as efficient drug delivery systems.

Gene Delivery

In addition to drug delivery, these micelles can also serve as carriers for nucleic acids. By forming micelleplexes through electrostatic interactions with DNA, they enable simultaneous codelivery of both drugs and genetic material . This application is particularly relevant for gene therapy and personalized medicine.

Biomedical Nanomaterials

The amphiphilic copolymer’s block and graft architecture provides versatility for designing nanocarriers. These nanomaterials can be fine-tuned for specific biomedical applications, including targeted therapies, imaging agents, and tissue regeneration . Researchers continue to explore their potential in improving patient outcomes.

Transient Gene Expression in Plant Cells

Poly(2-(N,N-dimethylamino)ethyl methacrylate) (PDMAEMA) has dual sensitivity to temperature and pH. While it is commonly used in animal cells, a recent study demonstrated its efficient transient expression of plasmid DNA in plant cells . This finding opens up new avenues for plant biotechnology and genetic engineering.

Polymer Nanogels

Dispersion polymerization of PDMAEMA in water/2-methoxyethanol medium produces well-defined sub-micron PDMAEMA-EDMA nanogels . These nanogels have potential applications in drug delivery, diagnostics, and tissue engineering due to their controlled size and responsive behavior.

Multifunctional Materials

The graft copolymer synthesized from PDMAEMA and methyl methacrylate (MMA) exhibits multifunctionality. Its structure can be tailored for specific applications, such as drug delivery, gene therapy, and tissue engineering . Researchers are actively exploring novel combinations and applications of this versatile material.

Mecanismo De Acción

Similar compounds have been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)10-11-23(18(24)13-4-6-14(20)7-5-13)19-21-16-9-8-15(28(3,25)26)12-17(16)27-19;/h4-9,12H,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTBWWPOVRUAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2673039.png)

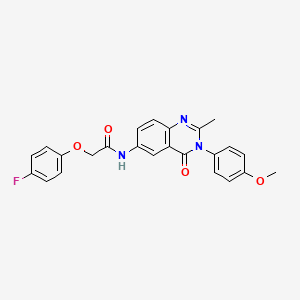

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2673040.png)

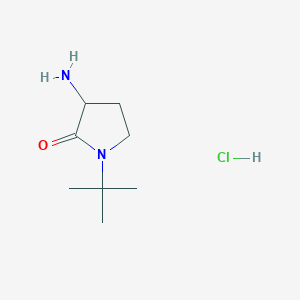

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2673043.png)

![methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2673049.png)

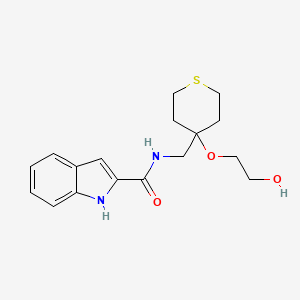

![N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2673050.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2673053.png)